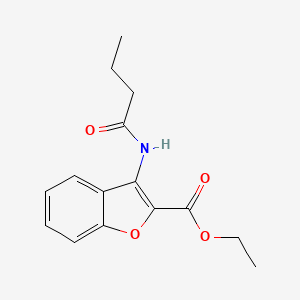
3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, commonly referred to as “3-DMBC-FPBC”, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been used in research studies as a tool to investigate the structure, function, and therapeutic potential of various biological systems. The purpose of
Scientific Research Applications
3-DMBC-FPBC has been used in scientific research studies to investigate the structure, function, and therapeutic potential of various biological systems. For example, this compound has been used to study the effects of various compounds on the cell cycle and apoptosis in cancer cells. It has also been used in studies to investigate the effects of compounds on the immune system and to study the mechanism of action of various drugs. Additionally, 3-DMBC-FPBC has been used to study the structure and function of proteins and enzymes, as well as to investigate the structure and function of various receptors.
Mechanism of Action
The mechanism of action of 3-DMBC-FPBC is not yet fully understood. However, it is thought to interact with a variety of biological targets, including proteins and enzymes, as well as cell membrane receptors. Additionally, it is thought to interact with DNA and RNA, modulating gene expression and influencing cell cycle progression.
Biochemical and Physiological Effects
3-DMBC-FPBC has been shown to have a variety of biochemical and physiological effects. In studies, this compound has been shown to modulate the expression of various genes, including those involved in cell cycle progression and apoptosis. Additionally, it has been shown to interact with various proteins and enzymes, modulating their activity and influencing various biochemical pathways. Furthermore, it has been shown to interact with cell membrane receptors, modulating their activity and influencing cellular signaling pathways.
Advantages and Limitations for Lab Experiments
The use of 3-DMBC-FPBC in laboratory experiments has several advantages. This compound is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is highly stable and can be stored for extended periods of time without significant degradation. Furthermore, it is relatively non-toxic and has a low potential for causing adverse effects.
However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. Additionally, it is not very specific in its interactions with biological targets, which can make it difficult to study the effects of specific compounds.
Future Directions
The potential future directions for the use of 3-DMBC-FPBC in scientific research are numerous. For example, this compound could be used to study the structure and function of various proteins and enzymes, as well as to investigate the effects of various compounds on cell cycle progression and apoptosis. Additionally, it could be used to study the mechanism of action of various drugs, as well as to investigate the structure and function of various receptors. Furthermore, it could be used to study the effects of compounds on the immune system, as well as to investigate the effects of various compounds on gene expression. Finally, it could be used to investigate the potential therapeutic applications of various compounds.
Synthesis Methods
3-DMBC-FPBC is a synthetic compound that can be synthesized using two different methods. The first method involves the reaction of 3-dimethylbutanamido-N-fluorophenyl-1-benzofuran-2-carboxylic acid (3-DMBC-FPCA) with 2-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate. The second method involves the reaction of 3-dimethylbutanamido-N-fluorophenyl-1-benzofuran-2-carboxylic acid (3-DMBC-FPCA) with 2-fluorobenzoyl bromide in the presence of anhydrous potassium carbonate. Both methods produce 3-DMBC-FPBC in yields of up to 95%.
properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-13-8-4-7-11-16(13)27-19(18)20(26)23-15-10-6-5-9-14(15)22/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDHXPMZFMGHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B6500405.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500418.png)
![N-(2,4-dimethylphenyl)-2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6500426.png)
![2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6500429.png)
![7-(2,2-dimethylpropyl)-1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500435.png)
![5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500444.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6500450.png)
![3-[(2-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6500456.png)
![3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B6500465.png)



![ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B6500493.png)
![N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6500501.png)